A Technical Guide to the Chemical Structure and Properties of N-(3-chlorophenyl)benzenemethanamine
A Technical Guide to the Chemical Structure and Properties of N-(3-chlorophenyl)benzenemethanamine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of N-(3-chlorophenyl)benzenemethanamine, also known as N-benzyl-3-chloroaniline. This molecule, featuring a secondary amine linking a benzyl group and a 3-chlorophenyl moiety, represents a significant scaffold in medicinal chemistry and materials science. This document details its structural attributes, spectroscopic signature, and logical synthetic pathways, offering field-proven insights for researchers, scientists, and professionals in drug development. The causality behind its chemical behavior and the strategic implications of its structural features are emphasized to provide a foundational understanding for its application in advanced scientific research.
Nomenclature and Chemical Identification
Precise identification is paramount for scientific integrity and reproducibility. The compound in focus, N-(3-chlorophenyl)benzenemethanamine, is systematically named N-benzyl-3-chloroaniline . The nomenclature designates a benzyl group (benzenemethane) and a 3-chlorophenyl group attached to the nitrogen atom of an aniline core.
Key identifiers for this compound are summarized below for unambiguous reference.[1]
| Identifier | Value |
| IUPAC Name | N-benzyl-3-chloroaniline[1] |
| Synonyms | N-(3-Chlorophenyl)benzenemethanamine, 3-Chloro-N-benzylaniline[1] |
| CAS Number | 50798-95-3[1] |
| Molecular Formula | C₁₃H₁₂ClN[1] |
| Molecular Weight | 217.69 g/mol [1] |
| InChI Key | NQIJQQDDQDHYJK-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl[1] |
Core Chemical Structure Analysis
The functionality and reactivity of N-benzyl-3-chloroaniline are direct consequences of its molecular architecture. Understanding this architecture is critical for predicting its behavior in chemical and biological systems.
Molecular Topology
N-benzyl-3-chloroaniline is a secondary amine featuring three primary components:
-
A Benzyl Group: A flexible, non-polar moiety (C₆H₅CH₂-).
-
A 3-Chlorophenyl Group: A planar aromatic ring substituted with a chlorine atom at the meta position.
-
A Secondary Amine Bridge: A nitrogen atom (-NH-) that serves as a flexible linker and a key site for chemical interactions.
The molecule is achiral and possesses a bent conformation, with the two aromatic rings typically oriented at a significant dihedral angle to minimize steric hindrance.[2]
Electronic Effects: The Role of Chlorine
The chlorine atom at the meta-position of the aniline ring is a key modulator of the molecule's electronic properties. Its influence is twofold:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic pi-system. However, for halogens, the inductive effect strongly outweighs the resonance effect.
The causality here is that the electron-withdrawing nature of chlorine reduces the basicity of the amine nitrogen compared to unsubstituted benzylaniline. This modulation is a common and deliberate strategy in drug design to fine-tune pKa and metabolic stability.
Spectroscopic and Analytical Characterization
A self-validating protocol in chemical synthesis requires robust analytical confirmation of the product structure. The following spectroscopic data are characteristic of N-benzyl-3-chloroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments.
-
Aromatic Protons (δ ≈ 6.5-7.4 ppm): Protons on both the benzyl and 3-chlorophenyl rings will appear in this region. The pattern will be complex due to overlapping signals and splitting. The protons on the 3-chlorophenyl ring will show distinct splitting patterns influenced by the chlorine and amine substituents.
-
Benzylic Protons (-CH₂-) (δ ≈ 4.3 ppm): A characteristic singlet (or a doublet if coupled to the N-H proton) integrating to two protons. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and phenyl ring.
-
Amine Proton (-NH-) (δ ≈ 4.0-5.0 ppm): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton.
-
Aromatic Carbons (δ ≈ 112-148 ppm): Multiple signals will be present, corresponding to the inequivalent carbons of the two aromatic rings. The carbon attached to the chlorine (C-Cl) will be shifted, as will the carbon attached to the nitrogen (C-N).
-
Benzylic Carbon (-CH₂-) (δ ≈ 48 ppm): A single signal in the aliphatic region, confirming the methylene bridge.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying key functional groups. The expected absorptions provide direct evidence of the molecular structure.
| Functional Group | Wavenumber (cm⁻¹) | Causality of Absorption |
| N-H Stretch | 3350-3450 | Stretching vibration of the secondary amine bond. |
| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of sp² C-H bonds in the phenyl rings. |
| Aliphatic C-H Stretch | 2850-2950 | Stretching vibrations of the sp³ C-H bonds in the methylene bridge. |
| Aromatic C=C Stretch | 1580-1610 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| C-N Stretch | 1250-1350 | Stretching vibration of the aryl- and alkyl-amine bonds. |
| C-Cl Stretch | 700-800 | Stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that validates the connectivity of the molecule.[1]
-
Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 217. An M+2 peak at m/z 219 with approximately one-third the intensity of the M+ peak will also be present, which is the characteristic isotopic signature of a single chlorine atom.[1]
-
Key Fragmentation Pathways: The choice of fragmentation is dictated by the stability of the resulting fragments.
-
Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the highly stable tropylium ion at m/z 91 . This is often the base peak in the spectrum.[1]
-
Alpha-Cleavage: Cleavage of the N-C(phenyl) bond can also occur, leading to other characteristic fragments.
-
Synthesis and Reactivity
A reliable and scalable synthesis is essential for any compound intended for research or development. The N-aryl benzylamine scaffold is readily accessible through several established methods.[3]
Retrosynthetic Analysis & Common Synthetic Protocol
The most logical and field-proven approach for synthesizing N-benzyl-3-chloroaniline is through reductive amination .[4][5][6][7][8] This strategy involves the formation of an imine intermediate from an aniline and an aldehyde, followed by in-situ reduction to the target amine. This method is chosen for its high efficiency, mild reaction conditions, and broad substrate scope.
The key disconnection is the N-CH₂ bond, leading back to 3-chloroaniline and benzaldehyde as readily available starting materials.
Experimental Protocol: Reductive Amination
This protocol describes a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS.
Materials:
-
3-Chloroaniline (1.0 eq)[9]
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloroaniline and the solvent (DCM or DCE).
-
Imine Formation: Add benzaldehyde followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions. The choice of this reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction completion by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-3-chloroaniline.
Relevance in Medicinal Chemistry and Drug Development
The N-aryl benzylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[10]
-
Enzyme Inhibition: This scaffold is a cornerstone in the design of kinase inhibitors and other enzyme-targeted therapeutics. For instance, derivatives of N-aryl benzylamines have shown potent and selective inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy.[11]
-
Anticancer Activity: The structural motif is present in various compounds designed as antiproliferative agents. By modifying the substitution patterns on the aromatic rings, researchers can tune the activity against specific cancer cell lines.[12][13]
-
Structural Flexibility and Binding: The secondary amine linker provides rotational flexibility, allowing the two aromatic moieties to adopt optimal conformations to fit into protein binding pockets. The N-H group can act as a crucial hydrogen bond donor, while the aromatic rings can engage in pi-stacking and hydrophobic interactions.
The inclusion of a chlorine atom, as in N-benzyl-3-chloroaniline, is a deliberate tactic to enhance metabolic stability by blocking potential sites of oxidation and to improve binding affinity through halogen bonding or by modulating the electronics of the aromatic system.
Conclusion
N-(3-chlorophenyl)benzenemethanamine is a structurally well-defined molecule with significant potential as a building block in drug discovery and materials science. Its chemical properties are governed by the interplay of its benzyl, 3-chlorophenyl, and secondary amine components. Its synthesis is straightforward and efficient via reductive amination, a robust and reliable method. The detailed structural and spectroscopic analysis provided in this guide serves as a foundational resource for researchers aiming to utilize this versatile scaffold in the development of novel, high-value chemical entities.
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